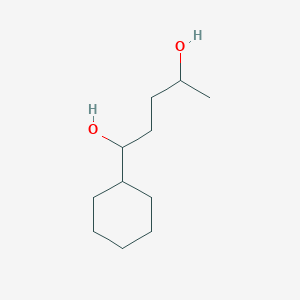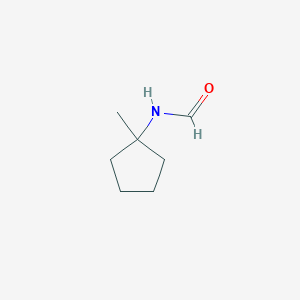
N-(1-Methylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylcyclopentyl)formamide is an organic compound with the molecular formula C7H13NO It is a formamide derivative where the formyl group is attached to a 1-methylcyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1-Methylcyclopentyl)formamide can be synthesized through the formylation of 1-methylcyclopentylamine. One common method involves the reaction of 1-methylcyclopentylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a mineral acid or an organic acid, to facilitate the formylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the formylation reaction can be carried out using formic acid in the presence of a solid acid catalyst, such as sulfonated rice husk ash (RHA-SO3H), which promotes the reaction under solvent-free conditions and yields high purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the formamide group under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, including esters and amides .
Wissenschaftliche Forschungsanwendungen
N-(1-Methylcyclopentyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other formamide derivatives and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of N-(1-Methylcyclopentyl)formamide involves its interaction with molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: The simplest formamide, used widely in organic synthesis and as a solvent.
N-Methylformamide: A derivative with a methyl group attached to the nitrogen atom, used in various chemical reactions.
N,N-Dimethylformamide: A commonly used solvent in organic synthesis, known for its high polarity and ability to dissolve a wide range of compounds.
Uniqueness
N-(1-Methylcyclopentyl)formamide is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
801282-64-4 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
N-(1-methylcyclopentyl)formamide |
InChI |
InChI=1S/C7H13NO/c1-7(8-6-9)4-2-3-5-7/h6H,2-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
XBMRHSBPZGKJRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


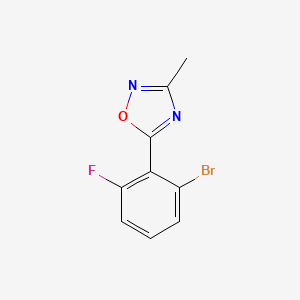
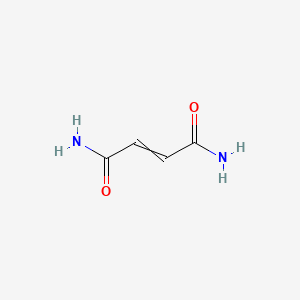
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
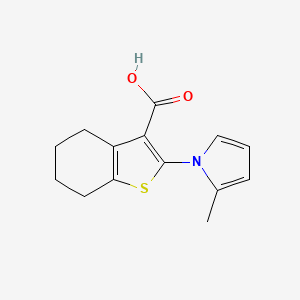


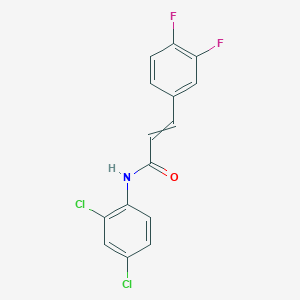



![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene](/img/structure/B12520325.png)
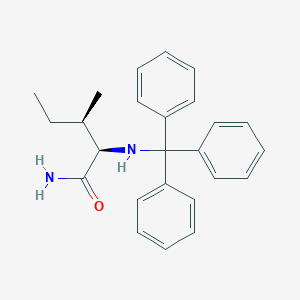
![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)
